![molecular formula C14H14N2O2 B2665928 N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide CAS No. 2411252-17-8](/img/structure/B2665928.png)
N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide
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Overview
Description
“N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide” is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and its derivatives are used in many applications including dyes, paints, insecticides, and pharmaceuticals .
Molecular Structure Analysis
The compound contains an isoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of nitrogen in the ring system can have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
Isoquinoline derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, isoquinoline derivatives exhibit aromaticity, basicity (due to the nitrogen atom), and good solubility in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-3-13(17)16-9-10-4-5-11-6-7-15-14(18)12(11)8-10/h4-5,8H,6-7,9H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIIRQSQMSSBNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC2=C(CCNC2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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